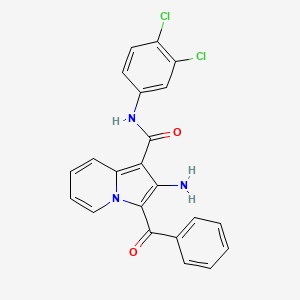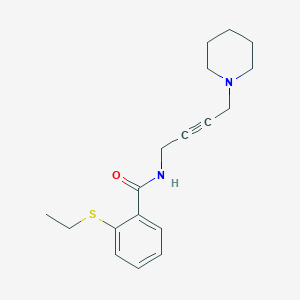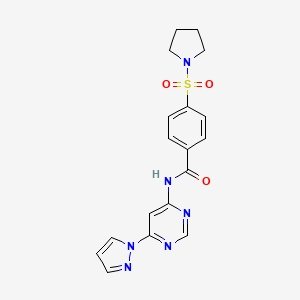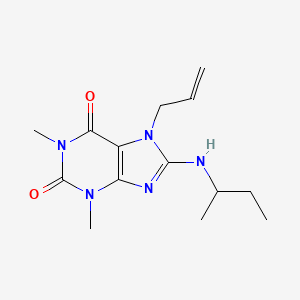
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,4-dimethylbenzenesulfonamide is a synthetic compound with a complex structure involving a quinazolinone moiety and a sulfonamide group. This molecule is noteworthy in the field of medicinal chemistry for its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,4-dimethylbenzenesulfonamide involves a multi-step process. One typical synthetic route includes:
Formation of Quinazolinone: : Starting from anthranilic acid, the quinazolinone core is constructed through a series of reactions including acylation and cyclization.
Introduction of the Fluoro Group: : A selective fluorination step is employed using reagents like Selectfluor.
Attachment of the Sulfonamide Moiety: : The final coupling step involves the sulfonation of the benzene ring followed by condensation with the quinazolinone derivative under mild conditions to yield the target compound.
Industrial Production Methods: On an industrial scale, the synthesis might involve optimization of each step to improve yield and purity, including:
Use of catalysts to enhance reaction rates.
Implementation of continuous flow processes to manage large-scale production.
Purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinazolinone moiety.
Reduction: : The nitro groups in derivatives of this compound can be reduced to amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the sulfonamide or fluoro groups.
Oxidation: : Using oxidizing agents like KMnO4 or H2O2 under controlled conditions.
Reduction: : Employing reducing agents such as SnCl2 or catalytic hydrogenation.
Substitution: : Using halogenating reagents (for electrophilic substitution) or nucleophiles like amines and thiols.
Oxidized derivatives with altered pharmacological properties.
Reduced forms that can further undergo conjugation reactions.
Substituted analogs tailored for specific biological targets.
Scientific Research Applications
Chemistry:
Utilized as a building block for synthesizing various bioactive molecules.
Studied for its reactivity and stability under different conditions.
Acts as a molecular probe to investigate enzyme mechanisms.
Explored for its potential inhibitory effects on certain biological pathways.
Investigated for its anti-cancer properties due to its ability to inhibit specific kinase pathways.
Evaluated for its antimicrobial activity against resistant bacterial strains.
Used in the development of specialty chemicals and intermediates.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific molecular targets such as tyrosine kinases. This inhibition disrupts signaling pathways involved in cell proliferation and survival. The presence of the quinazolinone moiety is crucial for binding to the active site of enzymes, while the sulfonamide group enhances the compound's solubility and bioavailability.
Comparison with Similar Compounds
Unique Features:
The fluoro substituent enhances the compound's metabolic stability and binding affinity.
The combination of quinazolinone and sulfonamide groups provides a unique pharmacophore not commonly found in other compounds.
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,4-dimethylbenzenesulfonamide: : Similar structure but with chlorine substituent.
N-(2-bromo-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,4-dimethylbenzenesulfonamide: : Bromine variant with potential differences in reactivity and bioactivity.
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S/c1-14-8-10-18(12-15(14)2)31(29,30)26-22-13-17(9-11-20(22)24)27-16(3)25-21-7-5-4-6-19(21)23(27)28/h4-13,26H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJIBEQUXVQELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-6-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2702855.png)


![2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2-oxazol-3-yl)propanamide](/img/structure/B2702861.png)
![N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2702864.png)
![3-amino-3-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B2702865.png)
![Methyl 2-[(chloroacetyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B2702866.png)
![N-(2,5-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2702867.png)

![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2702869.png)


![(3S,4S)-4-Cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2702873.png)

